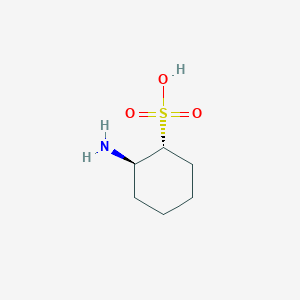
saikosaponin B4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saikosaponin B4 is a biologically active triterpenoid saponin, primarily isolated from the roots of Bupleurum species, which are widely used in Traditional Chinese Medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin B4 involves complex organic reactions due to its intricate structure. Typically, the synthesis starts with the extraction of crude saponins from Bupleurum roots, followed by chromatographic techniques to isolate this compound. Advanced methods like UPLC-PDA-Q/TOF-MS are employed for precise identification and characterization .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Bupleurum species. The process involves:
Extraction: Using solvents like ethanol or methanol to extract saponins from the plant material.
Purification: Employing techniques such as column chromatography to purify the compound.
Characterization: Utilizing advanced spectroscopic methods to confirm the structure and purity of this compound.
Chemical Reactions Analysis
Types of Reactions: Saikosaponin B4 undergoes various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as sodium borohydride.
Substitution: Typically involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in polar solvents.
Major Products: The reactions yield various derivatives of this compound, which are studied for their enhanced pharmacological properties .
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for the identification of saponins.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Demonstrated significant anticancer activity by inhibiting the proliferation of colon cancer cells via the PI3K/AKT/mTOR pathway.
Industry: Employed in the development of herbal formulations and dietary supplements.
Mechanism of Action
Saikosaponin B4 is part of a larger group of saikosaponins, which include Saikosaponin A, Saikosaponin D, and Saikosaponin C. These compounds share similar triterpenoid structures but differ in their glycoside moieties, leading to variations in their biological activities .
Uniqueness of this compound:
Potent Anticancer Agent: More effective in inhibiting cancer cell proliferation compared to other saikosaponins.
Specific Pathway Modulation: Unique ability to target the PI3K/AKT/mTOR pathway.
Comparison with Similar Compounds
Saikosaponin A: Known for its strong anti-inflammatory and immunomodulatory effects.
Saikosaponin D: Exhibits significant antiviral and hepatoprotective properties.
Saikosaponin C: Studied for its neuroprotective and anti-inflammatory activities
Properties
Molecular Formula |
C43H72O14 |
|---|---|
Molecular Weight |
813 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 |
InChI Key |
GLQYFMRUYWFXGT-TZWHAUNMSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Synonyms |
saikosaponin saikosaponin A saikosaponin B saikosaponin B1 saikosaponin B2 saikosaponin B3 saikosaponin B4 saikosaponin C saikosaponin D saikosaponin K saikosaponin L saikosaponins |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)

![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)


![2-(dimethylamino)-N-[(10E)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1258741.png)

![(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene](/img/structure/B1258743.png)

